
1-(3-Nitropyridin-2-yl)piperidin-4-one
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Overview
Description
1-(3-Nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone is a heterocyclic compound that features a nitro group attached to a pyridine ring
Preparation Methods
The synthesis of 1-(3-Nitropyridin-2-yl)piperidin-4-one typically involves multi-step synthetic routes. One common method includes the nitration of 2-pyridinyl derivatives followed by cyclization to form the tetrahydro-4(1H)-pyridinone ring. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step, followed by base-catalyzed cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives, which can be useful in further synthetic applications.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Scientific Research Applications
1-(3-Nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug discovery and development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1-(3-Nitropyridin-2-yl)piperidin-4-one exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes and receptors that are critical for cellular functions .
Comparison with Similar Compounds
1-(3-Nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone can be compared with other similar compounds, such as:
1-(3-Nitro-2-pyridinyl)pyrrolidin-2-one: This compound has a similar structure but features a pyrrolidinone ring instead of a tetrahydropyridinone ring.
3-Nitropyridine: A simpler compound with only a nitro group attached to a pyridine ring, lacking the tetrahydropyridinone ring.
The uniqueness of 1-(3-Nitropyridin-2-yl)piperidin-4-one lies in its combination of the nitro group and the tetrahydropyridinone ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-8-3-6-12(7-4-8)10-9(13(15)16)2-1-5-11-10/h1-2,5H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBGISYVOBYUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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